molecular formula C12H9Cl3N4O B10900677 4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10900677
M. Wt: 331.6 g/mol
InChI Key: YOGUKYXXKUPNGS-FZSIALSZSA-N
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Description

4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, chlorinated phenyl groups, and a carbohydrazide moiety. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the chlorinated phenyl group: This step involves the reaction of the pyrazole intermediate with a chlorinated benzaldehyde under basic conditions to form the corresponding hydrazone.

    Formation of the carbohydrazide moiety: The final step involves the reaction of the hydrazone intermediate with a suitable reagent, such as an isocyanate or carbodiimide, to form the carbohydrazide.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

    N-(4-chloro-3-nitrophenyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]amine: This compound shares a similar chlorinated phenyl group but differs in its overall structure and functional groups.

    4-Chloro-3-nitrocoumarin: This compound contains a chlorinated phenyl group and a nitro group, making it structurally similar but functionally different.

The uniqueness of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9Cl3N4O

Molecular Weight

331.6 g/mol

IUPAC Name

4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H9Cl3N4O/c1-19-6-9(14)11(18-19)12(20)17-16-5-7-3-2-4-8(13)10(7)15/h2-6H,1H3,(H,17,20)/b16-5+

InChI Key

YOGUKYXXKUPNGS-FZSIALSZSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

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